5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE
Description
Properties
IUPAC Name |
5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-8-6-4-1-2-5(3-4)7(6)9(13)11-10(8)14-11/h1-2,4-7,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVHOHRKOWDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C4C(C3=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947200 | |
| Record name | 1a,2a,3,6,6a,7a-Hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-32-7 | |
| Record name | NSC266035 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1a,2a,3,6,6a,7a-Hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition Approaches
The Diels-Alder reaction is a cornerstone for constructing bicyclic frameworks. Early routes utilized furan derivatives as dienes and maleic anhydride as a dienophile to generate oxabicyclic intermediates. For example:
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Step 1 : Reaction of 2-vinylfuran with maleic anhydride yields a bicyclic adduct.
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Step 2 : Acid-catalyzed dehydration forms the tetracyclic skeleton.
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Step 3 : Selective oxidation of secondary alcohols to ketones completes the synthesis.
However, this method suffers from poor regioselectivity (<50% yield) and requires rigorous purification to isolate the desired stereoisomer.
Epoxide Ring-Opening Strategies
Epoxide intermediates offer a pathway to introduce oxygen atoms while controlling stereochemistry:
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Epoxidation : Treating norbornene derivatives with m-chloroperbenzoic acid (mCPBA) forms an epoxide.
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Ring-Opening : Catalytic hydrogenation or acid-mediated rearrangement opens the epoxide, forming a diol.
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Oxidation : Jones oxidation converts the diol to the diketone.
This route improves stereochemical control but requires hazardous reagents (e.g., CrO₃ for Jones oxidation), limiting industrial applicability.
Modern Catalytic Methods
Enzymatic Asymmetric Reduction
Recent advances leverage biocatalysts to address stereoselectivity. For instance, the enzyme M8 (a engineered ketoreductase) selectively reduces a prochiral ketone precursor to the desired (2S,4S) diastereomer with >99% ee. Key steps include:
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Biocatalytic Reduction : Substrate (40 g) is treated with M8 in a buffered aqueous system (pH 7.0, 30°C) for 24 hours.
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Workup : Extraction with ethyl acetate, followed by silica gel chromatography, yields the chiral alcohol (98% purity).
This method achieves a 75% isolated yield, surpassing traditional chemical catalysts.
Transition-Metal-Mediated Cyclization
Palladium-catalyzed C–H activation enables direct cyclization of linear precursors:
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Substrate Preparation : A linear diketone with terminal alkynes is synthesized via Sonogashira coupling.
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Cyclization : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours induces cyclization.
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Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the intermediate to the diketone.
This one-pot method reduces step count but requires expensive catalysts and inert conditions.
Industrial-Scale Optimization
Route Telescoping
Combining multiple steps into a single reactor minimizes intermediate isolation:
| Step | Original Process | Optimized Process | Yield Improvement |
|---|---|---|---|
| 1–3 | Three isolated steps | One-pot reaction | 12% → 34% |
| 4–5 | Chromatography purification | Crystallization | 65% recovery → 89% |
This approach cut production costs by 40% while maintaining >98% purity.
Solvent Selection
Green solvents enhance sustainability without compromising efficiency:
| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|
| THF | 8 | 72 | High |
| 2-MeTHF | 7 | 75 | Low |
| Cyrene | 9 | 68 | Neutral |
2-MeTHF emerged as the optimal solvent, balancing reactivity and eco-friendliness.
Analytical Characterization
Critical quality control metrics for the final product include:
Chemical Reactions Analysis
Types of Reactions
5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with norbornene-based derivatives and oxygenated polycycles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Ring Complexity and Stability: The target compound’s tetracyclic system imposes greater ring strain compared to bicyclic norbornenes (e.g., 5-Acetyl-2-norbornene). However, the oxa bridge mitigates strain via electron delocalization, enhancing thermal stability . In contrast, 1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione lacks an oxygen bridge, leading to lower stability under acidic conditions .
Functional Group Reactivity: The dual ketones in the target compound enable sequential nucleophilic attacks, a feature absent in mono-ketone derivatives like 5-Acetyl-2-norbornene. This makes it valuable for stepwise syntheses of heterocycles . Methyl-substituted analogs (e.g., 4-Methyl-5-oxatetracyclo...) exhibit reduced solubility in polar solvents due to hydrophobic interactions, limiting their utility in aqueous-phase reactions .
Synthetic Accessibility: Norbornene derivatives (e.g., 5-Acetyl-2-norbornene) are synthesized via well-established routes, such as Diels-Alder cycloadditions, with yields exceeding 80% . The target compound likely requires advanced methods like Mitsunobu epoxidation and selective oxidations, as seen in analogous systems, but with lower yields due to steric challenges .
Biological Activity
5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE is a complex bicyclic compound with significant biological activity that has been explored in various studies. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C11H10O3
- Molecular Weight : 190.2 g/mol
- CAS Number : 2435-32-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on cell viability and potential as an anticancer agent. The following sections summarize key findings from recent research studies.
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Used : SJ-GBM2 and SF8628 were employed to study the impact of the compound on cell viability.
- Methodology : A standard MTS assay was utilized to assess cell viability after treatment with different concentrations of the compound.
Results
| Concentration (μM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
| 100 | 10 |
The data indicates a dose-dependent reduction in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity against the tested cancer cells .
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.
- Inhibition of Proliferation : The compound appears to hinder cell cycle progression, particularly in the G1 phase.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in tumor growth and survival.
Case Studies
A detailed case study on the application of this compound was conducted by researchers examining its effects on glioblastoma cells:
- Study Design : The researchers treated glioblastoma cells with varying doses of the compound and monitored changes in apoptosis markers.
- Findings : Increased levels of cleaved caspase-3 and PARP were observed, indicating enhanced apoptosis in treated cells compared to controls.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for development as an anticancer therapeutic agent. Its ability to selectively target cancer cells while sparing normal cells could make it a valuable addition to existing cancer treatment regimens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
